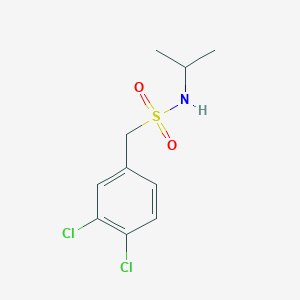
1-(3,4-dichlorophenyl)-N-isopropylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound seems to be related to the class of phenyl urea compounds . These compounds are often used as raw materials and intermediates in organic synthesis, pharmaceuticals, and dyestuff . They are also used as agrochemicals .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds like 3,4-Dichlorophenyl isocyanate are used as chemical intermediates and in organic synthesis . The starting material is often a substituted aryl amine, which is treated with phosgene to form its isocyanate derivative .Scientific Research Applications
Metabolism and Bioactivation
- Studies on chlorinated benzenes and their sulfur-containing metabolites, like 3,5-dichlorophenyl methyl sulfide, reveal their role in inducing hepatic microsomal drug-metabolizing enzymes in rats. These compounds influence the activity of various enzymes and the content of cytochromes, impacting the metabolism of other substances in the liver (Kimura et al., 1983) (Kato & Kimura, 1997) (Kato et al., 1986).
Tissue Retention and Toxicity
- Certain metabolites, such as methylsulfonyl derivatives of polychlorinated biphenyls, show significant retention in tissues like the liver, lungs, kidneys, and blood. This research highlights the potential toxic effects and accumulation patterns of these compounds in biological tissues (Haraguchi et al., 1995) (Franzén et al., 2003).
Anti-inflammatory and Biological Effects
- Research on derivatives of chlorophenyl compounds, such as 1-(2-chlorophenyl)-N-methyl-N(1-methylpropyl)-3-isoquinoline carboxamide, explores their anti-inflammatory properties and potential biological applications (Torres et al., 1999).
Receptor Interaction
- Some chlorophenyl derivatives, like the dichloro analog of isoproterenol, have been studied for their receptor-blocking properties, demonstrating interactions with various biological receptors which could have therapeutic implications (Powell & Slater, 1958).
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-N-propan-2-ylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO2S/c1-7(2)13-16(14,15)6-8-3-4-9(11)10(12)5-8/h3-5,7,13H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEORXZZULRGGKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)CC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dichlorophenyl)-N-isopropylmethanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

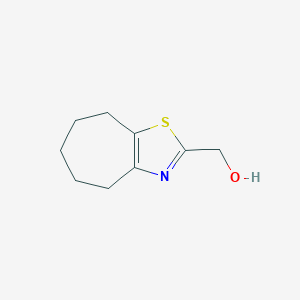
![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2485313.png)
![5-[(Piperidin-1-yl)methyl]piperidin-2-one](/img/structure/B2485314.png)
![ethyl 6-acetyl-2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2485317.png)
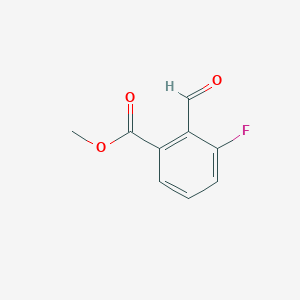
![[4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2485319.png)
![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)benzamide](/img/structure/B2485320.png)
![7-(2-methoxyethyl)-1,3-dimethyl-N-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2485323.png)
![2-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)-4-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate](/img/structure/B2485324.png)
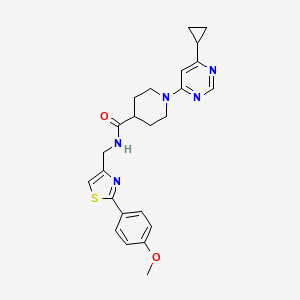
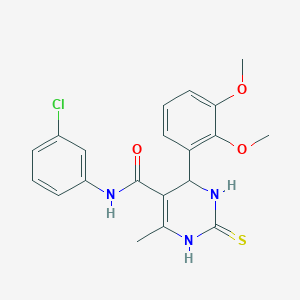
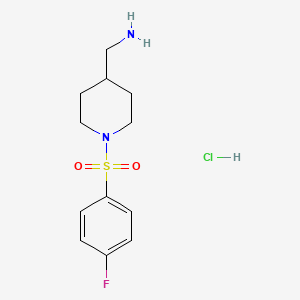
![5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2485330.png)
![(E)-3-(2-methoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acrylamide](/img/structure/B2485331.png)